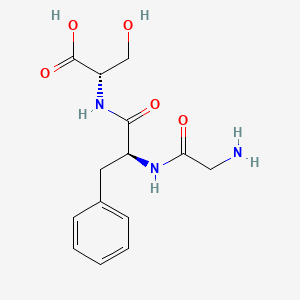

H-Gly-Phe-Ser-OH

Description

Properties

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c15-7-12(19)16-10(6-9-4-2-1-3-5-9)13(20)17-11(8-18)14(21)22/h1-5,10-11,18H,6-8,15H2,(H,16,19)(H,17,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAPHLIUUTVYMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391030 |

Source

|

| Record name | Gly-Phe-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23828-14-0 |

Source

|

| Record name | Gly-Phe-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Characterization & Analytical Profiling of H-Gly-Phe-Ser-OH

An In-Depth Technical Guide on the Physicochemical Properties of H-Gly-Phe-Ser-OH

Technical Whitepaper for Drug Development & Application Scientists

Executive Summary

The tripeptide H-Gly-Phe-Ser-OH (GFS) represents a critical structural motif frequently observed in bioactive polypeptides, most notably within the kinin family (e.g., Bradykinin residues 4-6). While often utilized as a model substrate for protease activity assays—specifically for chymotrypsin-like serine proteases—its intrinsic physicochemical behavior offers a masterclass in the balance between hydrophobic aromaticity and hydrophilic nucleophilicity.

This guide provides a rigorous technical analysis of GFS, moving beyond basic descriptors to explore its solvatochromic behavior, stability profiles, and synthesis logic. It is designed to serve as a self-validating protocol for researchers incorporating this moiety into larger drug delivery systems or using it as a standalone analytical standard.

Molecular Architecture & Theoretical Properties

Understanding the "personality" of the peptide requires a deep dive into its constituent residues. GFS is a zwitterionic tripeptide at physiological pH, characterized by a distinct amphiphilic character due to the central Phenylalanine (Phe) residue flanked by the flexible Glycine (Gly) and the polar Serine (Ser).

Core Physicochemical Data

| Property | Value / Descriptor | Technical Note |

| Sequence | Gly-Phe-Ser | N-terminal Glycine; C-terminal Serine |

| Formula | C₁₄H₁₉N₃O₅ | - |

| Molecular Weight | 309.32 g/mol | Monoisotopic Mass: 309.13 Da |

| Theoretical pI | ~5.8 - 6.0 | Calculated via Henderson-Hasselbalch (N-term pKa ~9.6, C-term pKa ~2.[1]2) |

| Hydrophobicity (LogP) | -4.0 (Estimated) | Highly hydrophilic overall despite Phe residue [1] |

| H-Bond Donors/Acceptors | 5 / 6 | High capacity for solvent interaction |

| GRAVY Score | 0.67 | Indicates moderate hydrophobicity locally, but bulk properties are dominated by termini |

Structural Connectivity Diagram

The following diagram illustrates the connectivity and potential sites for chemical modification or enzymatic attack.

Figure 1: Structural connectivity of H-Gly-Phe-Ser-OH highlighting functional zones and stability risks.

Physicochemical Stability Profile

Chemical Stability: The Diketopiperazine (DKP) Risk

A critical, often overlooked instability in tripeptides containing Glycine at the N-terminus is the formation of diketopiperazines (cyclic dipeptides).

-

Mechanism: The N-terminal amine of Glycine can nucleophilically attack the carbonyl carbon of the Phenylalanine residue (the second peptide bond).

-

Result: Cyclization releases the C-terminal amino acid (Serine) and forms cyclo(Gly-Phe).

-

Mitigation: Store lyophilized at -20°C. Avoid prolonged exposure to basic pH (>8.0), which accelerates amine nucleophilicity.

Enzymatic Stability

-

Chymotrypsin Sensitivity: The Phe-Ser bond is a canonical cleavage site for Chymotrypsin, which prefers large hydrophobic residues (Phe, Tyr, Trp) at the P1 position. This makes GFS an excellent substrate for protease activity assays but a poor candidate for oral bioavailability without modification (e.g., D-amino acid substitution).

Solubility & Formulation

Despite the hydrophobic Phenylalanine, the terminal charges and the Serine hydroxyl group render GFS highly soluble in aqueous buffers (>10 mg/mL).

-

pH Dependency: Solubility is lowest near the isoelectric point (pH ~5.9). For maximum solubility, formulate at pH < 4.0 (fully protonated) or pH > 7.5 (fully deprotonated).

Synthetic & Production Considerations

For researchers synthesizing GFS via Solid Phase Peptide Synthesis (SPPS), specific protocols ensure high purity and prevent racemization of the sensitive Phenylalanine.

Synthesis Workflow (Fmoc Strategy)

Figure 2: SPPS workflow for H-Gly-Phe-Ser-OH using standard Fmoc chemistry.

Critical Synthetic Notes

-

Resin Choice: Use Wang Resin pre-loaded with Serine (Fmoc-Ser(tBu)-Wang) to avoid esterification side reactions during loading.

-

Racemization Control: Phenylalanine is prone to racemization during activation if bases (like DIPEA) are used in excess or if coupling times are prolonged. Use Oxyma/DIC activation if high chiral purity (>99%) is required [2].

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Separating GFS from impurities (like deletion sequences H-Gly-Ser-OH or H-Phe-Ser-OH) requires a gradient that resolves the hydrophobic shift induced by Phenylalanine.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent is essential).[2]

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient: 0% B to 30% B over 20 minutes. (The peptide is relatively polar; high organic content is not needed for elution).

-

Detection: UV at 214 nm (Peptide bond) and 257 nm (Phenylalanine absorption).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive ESI ([M+H]⁺).[2]

-

Expected Mass: 310.14 m/z.

-

Fragmentation Pattern (MS/MS):

-

y-ions: y1 (Ser), y2 (Phe-Ser).

-

b-ions: b2 (Gly-Phe).

-

Diagnostic: Strong signal at m/z 120 (Phenylalanine immonium ion) confirms the presence of Phe.

-

Experimental Protocols

Protocol A: Determination of Isoelectric Point (pI) via Zeta Potential

Purpose: To empirically validate the aggregation propensity and charge neutrality pH.

-

Preparation: Prepare 1 mg/mL peptide solutions in 10 mM NaCl across a pH range of 3.0 to 9.0 (0.5 pH increments).

-

Instrument: Malvern Zetasizer or equivalent dynamic light scattering (DLS) system with zeta potential cell.

-

Measurement: Inject samples and measure electrophoretic mobility.

-

Analysis: Plot Zeta Potential (mV) vs. pH. The x-intercept (0 mV) is the empirical pI.

-

Self-Validation: If the pI deviates significantly from 5.9, check for C-terminal amidation (which shifts pI to ~9) or impurities.

-

Protocol B: Solubility Saturation Test

Purpose: To determine the thermodynamic solubility limit.

-

Weighing: Weigh 10 mg of lyophilized H-Gly-Phe-Ser-OH into a 1.5 mL microcentrifuge tube.

-

Addition: Add 100 µL of PBS (pH 7.4).

-

Agitation: Vortex for 1 hour at room temperature.

-

Observation:

-

If clear: Solubility > 100 mg/mL.

-

If cloudy: Centrifuge at 10,000 x g for 5 mins. Analyze supernatant via HPLC against a standard curve.

-

-

Calculation: Concentration (mg/mL) = (Peak Area / Slope of Standard).

References

-

PubChem Compound Summary. (2023). Gly-Phe-Ser (CID 3283502) Physicochemical Properties. National Center for Biotechnology Information. [Link]

- Bramucci, M., et al. (2018). Stability of oligopeptides in solution: Proteolytic digestion and potential dimerization process. International Journal of Peptide Research and Therapeutics. (Contextual reference for tripeptide stability).

Sources

Technical Guide: Physicochemical Characterization of the Tripeptide Gly-Phe-Ser

Foreword: The Significance of Foundational Properties in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a rapidly expanding frontier. Their high specificity and potency offer significant advantages, yet their successful translation from bench to bedside hinges on a thorough understanding of their fundamental physicochemical properties. The molecular weight (MW) and isoelectric point (pI) are not mere data points; they are critical parameters that govern a peptide's solubility, stability, purification strategy, and in vivo pharmacokinetic profile. This guide provides an in-depth, first-principles analysis of these two core properties for the tripeptide Glycyl-L-phenylalanyl-L-serine (Gly-Phe-Ser), offering both theoretical underpinnings and practical computational methodologies for researchers in the field.

Molecular Weight (MW) Determination: From Monomers to Tripeptide

The molecular weight of a peptide is a definitive characteristic, essential for stoichiometric calculations, mass spectrometry analysis, and formulation development. Its theoretical calculation is a precise process rooted in the principle of condensation reactions.

The Principle of Condensation and Peptide Bond Formation

The formation of a peptide bond between two amino acids is a dehydration or condensation reaction, where the α-carboxyl group of one amino acid links to the α-amino group of another.[1][2] This covalent linkage results in the elimination of one molecule of water (H₂O) for each bond formed.[3][4][5] Consequently, the molecular weight of the resulting peptide is the sum of the molecular weights of its constituent amino acids minus the total molecular weight of the water molecules removed. For a tripeptide like Gly-Phe-Ser, two peptide bonds are formed, meaning two molecules of water are eliminated.

Methodology: Theoretical MW Calculation

The protocol for calculating the theoretical molecular weight of Gly-Phe-Ser is as follows:

-

Identify Constituent Amino Acids: The peptide is composed of Glycine (Gly), Phenylalanine (Phe), and Serine (Ser).

-

Obtain Monomeric Molecular Weights: Secure the precise molecular weight for each individual amino acid.

-

Sum Monomeric Weights: Add the molecular weights of all amino acids in the sequence.

-

Account for Water Loss: Identify the number of peptide bonds to be formed (n-1, where n is the number of amino acids). For a tripeptide, this is 2.

-

Calculate Total Water Mass: Multiply the number of peptide bonds by the molecular weight of water (approximately 18.015 g/mol ).

-

Final Calculation: Subtract the total mass of water lost from the sum of the monomeric weights to yield the final molecular weight of the tripeptide.

Data Summary: Component Molecular Weights

The following table summarizes the molecular weights of the components required for the calculation.

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Source |

| Glycine (Gly) | C₂H₅NO₂ | 75.07 | [6][7][8][9][10] |

| Phenylalanine (Phe) | C₉H₁₁NO₂ | 165.19 | [11][12][13][14][15] |

| Serine (Ser) | C₃H₇NO₃ | 105.09 | [][17][18][19][20] |

| Water (H₂O) | H₂O | 18.015 | Standard Value |

Calculation for Gly-Phe-Ser

-

Step 1: Sum of Amino Acid MWs 75.07 g/mol (Gly) + 165.19 g/mol (Phe) + 105.09 g/mol (Ser) = 345.35 g/mol

-

Step 2: Mass of Water Lost (2 Peptide Bonds) 2 * 18.015 g/mol = 36.03 g/mol

-

Step 3: Final Molecular Weight of Gly-Phe-Ser 345.35 g/mol - 36.03 g/mol = 309.32 g/mol

Visualization: Peptide Synthesis Workflow

Caption: Workflow of Gly-Phe-Ser synthesis via condensation.

Isoelectric Point (pI) Determination: The Point of Net-Neutral Charge

The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge.[21] This property is paramount for developing purification methods like ion-exchange chromatography and for understanding a peptide's solubility, which is typically at a minimum at its pI.[22] The pI is determined by the pKa values of the ionizable groups within the peptide.

Principle of Ionization and the Henderson-Hasselbalch Equation

The charge of a peptide is the sum of the charges of its N-terminal amino group, its C-terminal carboxyl group, and any ionizable amino acid side chains. The Henderson-Hasselbalch equation provides the theoretical framework for determining the protonation state of each group at a given pH.[23][24][25]

For the tripeptide Gly-Phe-Ser:

-

The N-terminus is Glycine's α-amino group (-NH₃⁺).

-

The C-terminus is Serine's α-carboxyl group (-COO⁻).

-

The side chain of Phenylalanine is a non-ionizable benzyl group.

-

The side chain of Serine is a hydroxyl group (-CH₂OH). While technically ionizable, its pKa is extremely high (~13), meaning it remains protonated and neutral under all but the most extreme alkaline conditions and is therefore not considered in the pI calculation for physiological ranges.[26]

Thus, the pI of Gly-Phe-Ser is determined solely by the pKa values of its terminal groups. The pI will be the pH at which the positive charge on the N-terminus is perfectly balanced by the negative charge on the C-terminus. For a simple peptide with one acidic and one basic group, the pI is the arithmetic mean of their respective pKa values.[27]

Methodology: Theoretical pI Calculation

-

Identify Ionizable Groups: Determine all functional groups in the peptide that can be protonated or deprotonated within a standard pH range (0-14). For Gly-Phe-Ser, these are the N-terminal amino group and the C-terminal carboxyl group.

-

Obtain pKa Values: Find the pKa values for the identified groups. Note that the pKa of a terminal group can be slightly different from its value in a free amino acid, but standard values provide a highly accurate estimate.

-

Apply Averaging Formula: Since there is only one acidic group (C-terminus) and one basic group (N-terminus) influencing the charge between pH 3 and 9, calculate the pI by averaging their pKa values: pI = (pKa₁ + pKa₂) / 2

Data Summary: Relevant pKa Values

The following table lists the pKa values for the ionizable groups in Gly-Phe-Ser.

| Ionizable Group | Amino Acid | pKa Value | Source |

| α-carboxyl (-COOH) | Serine (C-terminus) | ~2.21 | [28][29] |

| α-amino (-NH₃⁺) | Glycine (N-terminus) | ~9.78 | [8][28] |

Calculation for Gly-Phe-Ser

-

Step 1: Identify Relevant pKa Values

-

pKa₁ (C-terminal -COOH): 2.21

-

pKa₂ (N-terminal -NH₃⁺): 9.78

-

-

Step 2: Calculate the Average pI = (2.21 + 9.78) / 2 = 11.99 / 2 = 5.995

At a pH of approximately 6.00, the Gly-Phe-Ser peptide will exist predominantly as a zwitterion, with a protonated N-terminus (+1 charge) and a deprotonated C-terminus (-1 charge), resulting in a net charge of zero.

Visualization: Ionization States of Gly-Phe-Ser

Caption: Predominant ionic forms of Gly-Phe-Ser at various pH levels.

Experimental Validation: Bridging Theory and Practice

While theoretical calculations provide robust estimates, experimental verification is the cornerstone of scientific integrity.

-

Molecular Weight Verification: The calculated molecular weight of 309.32 Da can be precisely confirmed using Mass Spectrometry (MS) , particularly with techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). These methods measure the mass-to-charge ratio of the ionized peptide, providing empirical data that should align closely with the theoretical value.

-

Isoelectric Point Verification: The calculated pI of ~6.00 can be validated using Isoelectric Focusing (IEF) . This electrophoretic technique separates molecules based on their pI in a pH gradient. The Gly-Phe-Ser peptide will migrate through the gradient until it reaches the region where the pH equals its pI, at which point its net charge becomes zero and its migration ceases.

Conclusion

This guide has detailed the theoretical and computational determination of the molecular weight and isoelectric point for the tripeptide Gly-Phe-Ser. The calculated molecular weight is 309.32 g/mol , and the calculated isoelectric point is approximately 6.00 . These fundamental parameters are indispensable for subsequent research and development activities, from designing purification protocols to formulating a stable and effective therapeutic agent. A firm grasp of these first principles empowers scientists to make informed, causality-driven decisions throughout the drug development pipeline.

References

-

Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6140, L-Phenylalanine. Retrieved from [Link]

-

Wikipedia. (2024, February 19). Peptide bond. Retrieved from [Link]

-

askIITians. (2025, March 4). What is the titration curve of glycine?. Retrieved from [Link]

-

Microbe Notes. (2015, July 16). Peptide Bond- Definition, Formation, Degradation, Examples. Retrieved from [Link]

-

NIST. (n.d.). Glycine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Star Republic. (n.d.). pKa values of amino acids. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 20). Understanding Glycine: The Simplest Amino Acid and Its Multifaceted Role. Retrieved from [Link]

-

NIST. (n.d.). Phenylalanine. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Serine. In NIST Chemistry WebBook. Retrieved from [Link]

-

ScienceGeek.net. (n.d.). Amino Acid pKa and pI Values. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Lecture 5 (9/16/20). Retrieved from [Link]

-

Unknown. (n.d.). pKa-Values-for-Proteogenic-Alpha-Amino-Acids.docx. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 750, Glycine. Retrieved from [Link]

-

Wikipedia. (2024, February 18). Glycine. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5951, L-Serine. Retrieved from [Link]

-

WebQC.org. (n.d.). Glycine (C2H5NO2) molar mass. Retrieved from [Link]

-

Fiveable. (2025, August 15). 26.2 Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points. Retrieved from [Link]

-

PNAS. (2016, November 29). In situ observation of peptide bond formation at the water–air interface. Retrieved from [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Lab Supplies. (n.d.). L-Phenylalanine (C9H11NO2), 1 kg. Retrieved from [Link]

-

PMC. (2020, January 23). Catalytic Site pKa Values of Aspartic, Cysteine, and Serine Proteases: Constant pH MD Simulations. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, December 29). Why don't serine and threonine have a 3rd pKa. Retrieved from [Link]

-

YouTube. (2023, October 16). Biochemistry Condensation Reaction/Peptide Bond formation of Amino Acids! (JUST 3 STEPS!). Retrieved from [Link]

-

PubMed. (1985, January 1). Calculation of the isoelectric points of native proteins with spreading of pKa values. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 18). 26.2 Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]

Sources

- 1. Peptide bond - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. What is the chemical mechanism by which the peptide bond is formed? | AAT Bioquest [aatbio.com]

- 4. pnas.org [pnas.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Glycine [webbook.nist.gov]

- 7. Understanding Glycine: The Simplest Amino Acid and Its Multifaceted Role - Oreate AI Blog [oreateai.com]

- 8. thomassci.com [thomassci.com]

- 9. Glycine - Wikipedia [en.wikipedia.org]

- 10. webqc.org [webqc.org]

- 11. Phenylalanine [webbook.nist.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. L-Phenylalanine | CAS 63-91-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. calpaclab.com [calpaclab.com]

- 15. L-フェニルアラニン - (S)-2-アミノ-3-フェニルプロピオン酸, L-Phenylalanine [sigmaaldrich.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Serine [webbook.nist.gov]

- 19. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. L-Serine | CAS 56-45-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. bu.edu [bu.edu]

- 23. fiveable.me [fiveable.me]

- 24. Calculation of the isoelectric points of native proteins with spreading of pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. Star Republic: Guide for Biologists [sciencegateway.org]

- 29. cdn.wou.edu [cdn.wou.edu]

A Technical Guide to the Solubility of H-Gly-Phe-Ser-OH in Aqueous and Organic Solvents

Introduction

The tripeptide H-Gly-Phe-Ser-OH, composed of glycine, phenylalanine, and serine, is a molecule of significant interest in various fields of biochemical and pharmaceutical research. Its utility in drug development, cell culture, and enzymatic assays is fundamentally linked to its solubility characteristics. Understanding and controlling the solubility of this peptide is paramount for accurate experimental design, ensuring bioavailability, and developing stable formulations.

This in-depth technical guide provides a comprehensive analysis of the factors governing the solubility of H-Gly-Phe-Ser-OH in both aqueous and organic solvent systems. We will delve into the physicochemical properties of the peptide, explore the theoretical underpinnings of its solubility, and provide detailed, field-proven protocols for its dissolution and characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to handle this and similar short-chain peptides.

Physicochemical Properties of H-Gly-Phe-Ser-OH

The solubility of a peptide is intrinsically linked to its amino acid composition and the resulting physicochemical properties.[1][2] H-Gly-Phe-Ser-OH consists of a simple amino acid (glycine), a hydrophobic aromatic amino acid (phenylalanine), and a polar, uncharged amino acid (serine).

Table 1: Physicochemical Properties of Constituent Amino Acids

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Characteristics | pKa (α-COOH) | pKa (α-NH3+) |

| Glycine | Gly | G | Non-polar, Aliphatic | 2.34 | 9.60 |

| Phenylalanine | Phe | F | Hydrophobic, Aromatic | 1.83 | 9.13 |

| Serine | Ser | S | Polar, Uncharged | 2.21 | 9.15 |

Note: pKa values are for the individual amino acids and can be influenced by the peptide bonds.[3][4]

The presence of the bulky, non-polar phenyl group from phenylalanine is a primary determinant of the tripeptide's tendency towards lower aqueous solubility.[1][2] Conversely, the hydroxyl group of serine and the peptide backbone's amide and carboxyl groups can participate in hydrogen bonding with water, which promotes solubility.

Isoelectric Point (pI) and Net Charge

The net charge of a peptide is a critical factor influencing its solubility in aqueous solutions, with solubility generally being lowest at its isoelectric point (pI) and higher at pH values above or below the pI.[5] The pI is the pH at which the peptide has no net electrical charge.

For H-Gly-Phe-Ser-OH, a neutral peptide with one free N-terminal amino group and one free C-terminal carboxyl group, the pI can be estimated by averaging the pKa of the N-terminus (approximated by the pKa of glycine's amino group, ~9.60) and the C-terminus (approximated by the pKa of serine's carboxyl group, ~2.21).

Estimated pI of H-Gly-Phe-Ser-OH ≈ (2.21 + 9.60) / 2 = 5.91

At a pH below the pI, the peptide will have a net positive charge, and at a pH above the pI, it will have a net negative charge. This charge increases the peptide's interaction with water molecules, thereby enhancing its solubility.[2]

Aqueous Solubility of H-Gly-Phe-Ser-OH

The solubility of H-Gly-Phe-Ser-OH in aqueous solutions is highly dependent on pH. Given its calculated pI of approximately 5.91, the peptide is expected to exhibit its lowest solubility around this pH.

The Effect of pH

-

Acidic Conditions (pH < pI): In acidic solutions, the C-terminal carboxyl group is protonated (-COOH), while the N-terminal amino group is also protonated (-NH3+), resulting in a net positive charge. This net charge promotes interactions with water, leading to increased solubility. For basic peptides, dissolving in a dilute acidic solution like 10-25% acetic acid can be effective.[6]

-

Neutral Conditions (pH ≈ pI): Near the isoelectric point, the zwitterionic form predominates, with a protonated amino group and a deprotonated carboxyl group. The lack of a net charge can lead to intermolecular aggregation and precipitation, resulting in minimal solubility.[5][7]

-

Basic Conditions (pH > pI): In basic solutions, the N-terminal amino group is deprotonated (-NH2), while the C-terminal carboxyl group is also deprotonated (-COO-), resulting in a net negative charge. This net charge also enhances solubility in water. For acidic peptides, a small amount of a basic solvent like 0.1 M ammonium bicarbonate can be used for dissolution.[6]

Solubility of H-Gly-Phe-Ser-OH in Organic Solvents

Due to the presence of the hydrophobic phenylalanine residue, H-Gly-Phe-Ser-OH may exhibit limited solubility in purely aqueous solutions, especially around its isoelectric point.[6] In such cases, the use of organic solvents is often necessary.

Common Organic Solvents for Peptides

-

Dimethyl Sulfoxide (DMSO): DMSO is a powerful and versatile solvent for a wide range of peptides, including those with hydrophobic character.[1][6] It is often used to prepare concentrated stock solutions that can then be diluted into aqueous buffers. For most cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5-1%) to avoid cytotoxicity.[8]

-

Dimethylformamide (DMF): DMF is another strong organic solvent suitable for dissolving hydrophobic peptides.[6]

-

Alcohols (Methanol, Ethanol, Isopropanol): Alcohols can be effective for dissolving peptides that are not readily soluble in water.[6] The solubility of amino acids and short peptides in alcohol-water mixtures often shows a non-linear relationship, with solubility generally decreasing as the alcohol concentration increases.[9][10]

When using organic solvents, the recommended practice is to first dissolve the peptide completely in a minimal amount of the organic solvent and then slowly add this solution dropwise to the desired aqueous buffer with constant stirring.[11] This method helps to prevent the peptide from precipitating out of solution.

Experimental Protocols for Solubility Determination

It is always advisable to test the solubility of a small amount of the peptide before attempting to dissolve the entire sample.[2][6]

General Procedure for Solubility Testing

-

Preparation: Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.

-

Initial Test: Start with a small, accurately weighed amount of the peptide (e.g., 1 mg).

-

Solvent Addition: Add a measured volume of the desired solvent to the peptide.

-

Dissolution: Vortex or sonicate the sample to aid dissolution.[1] Sonication can be particularly effective in breaking up aggregates.[11]

-

Observation: A fully dissolved peptide will result in a clear, particle-free solution. If the solution is cloudy or contains visible particles, the peptide is not fully dissolved.

Workflow for Determining Aqueous Solubility

Caption: Workflow for dissolving H-Gly-Phe-Ser-OH using an organic solvent.

Summary and Recommendations

The solubility of the tripeptide H-Gly-Phe-Ser-OH is a complex interplay between the hydrophobic nature of phenylalanine and the polar characteristics of glycine, serine, and the peptide backbone.

Table 2: Summary of Solubility Characteristics and Recommendations

| Solvent System | Expected Solubility | Recommendations |

| Aqueous (pH ≈ 5.9) | Low | Avoid this pH range for dissolution. |

| Aqueous (Acidic, pH < 5.9) | Moderate to High | Use dilute acetic acid to aid dissolution. |

| Aqueous (Basic, pH > 5.9) | Moderate to High | Use dilute ammonium bicarbonate to aid dissolution. |

| Organic Solvents (DMSO, DMF) | High | Use as a primary solvent for creating stock solutions. |

For optimal results, it is crucial to empirically determine the solubility of H-Gly-Phe-Ser-OH under the specific conditions of your experiment. Always begin with a small amount of the peptide and test a range of solvents and pH conditions. For applications in cell culture or other biological assays, ensure that the final concentration of any organic co-solvents is compatible with your system.

References

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

-

LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, October 3). 8.4: Amino acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 3. Structure-dependent solubility of the tripeptides (A-C) The.... Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

-

ResearchGate. (n.d.). Literature solubility-pH data for glycine, plotted as molarity (left.... Retrieved from [Link]

-

ResearchGate. (n.d.). Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. Request PDF. [Link]

-

The Journal of Biological Chemistry. (n.d.). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Retrieved from [Link]

-

ACS Publications. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]

-

PMC. (n.d.). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Retrieved from [Link]

-

MDPI. (2025, February 24). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The proteinogenic amino acids. Retrieved from [Link]

-

RSC Publishing. (2021, April 8). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Retrieved from [Link]

-

ResearchGate. (2020, June 27). Solubility data of glycine in water and justification of literature results: A review. Retrieved from [Link]

-

ACS Publications. (2024, November 11). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. [Link]

-

PubChem. (n.d.). Gly-Phe-Ser. Retrieved from [Link]

-

PubMed. (n.d.). Characterization of the binding site of the tripeptide intermediate D-Phenylalanyl L-prolyl-L-valine in gramicidin S biosynthesis. Retrieved from [Link]

Sources

- 1. jpt.com [jpt.com]

- 2. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 3. Amino Acids Reference Chart [sigmaaldrich.com]

- 4. The proteinogenic amino acids [websites.nku.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. lifetein.com [lifetein.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. biocat.com [biocat.com]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]

Navigating the N-Terminus: A Technical Guide to the Chemical Structure Analysis of Glycine-Terminated Peptides

For Immediate Release

A comprehensive technical guide detailing the methodologies for the chemical structure analysis of N-terminal Glycine (N-gly) peptides has been released today. This document serves as a crucial resource for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the nuanced world of peptide characterization. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices, ensuring a robust and validated approach to analysis.

Executive Summary: The Significance of the N-Terminal Glycine

The N-terminus of a peptide is a critical determinant of its biological function, stability, and localization.[1] N-terminal Glycine residues, in particular, play a pivotal role in various cellular processes, including protein degradation pathways where they can act as a recognition signal, or "degron".[2][3] The accurate characterization of these peptides is therefore paramount in fields ranging from fundamental biological research to the quality control of peptide-based therapeutics.[1][4] This guide provides a detailed exploration of the core analytical techniques and strategic workflows required to elucidate the structure of N-gly peptides with high fidelity.

The Analytical Gauntlet: Challenges in N-Gly Peptide Characterization

The structural analysis of N-gly peptides is not without its challenges. These molecules often exist in low concentrations in vivo, demanding highly sensitive detection methods.[4] Their complex structures and potential for modification at the N-terminus, such as acetylation or pyroglutamate formation, can complicate analysis and may require specialized de-blocking strategies.[5][6] Furthermore, the inherent properties of peptides can lead to difficulties in ionization and fragmentation during mass spectrometry, necessitating tailored analytical approaches.[4]

Core Methodologies for N-Terminal Glycine Peptide Analysis

A multi-pronged analytical strategy is often necessary for the comprehensive characterization of N-gly peptides. The primary techniques employed are Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS): The Workhorse of Peptide Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone of modern peptide analysis due to its high sensitivity, throughput, and ability to characterize post-translational modifications.[1][7]

Causality in Experimental Design: The choice of ionization technique (e.g., Electrospray Ionization - ESI) and fragmentation method (e.g., Collision-Induced Dissociation - CID) is critical. ESI is gentle and well-suited for preserving the integrity of the peptide ion, while CID provides the necessary energy to fragment the peptide backbone, yielding sequence information. The presence of a Glycine at the N-terminus can influence fragmentation patterns, sometimes leading to enhanced cleavage at the N-terminal side of the Glycine residue.[8]

To overcome challenges such as low signal intensity, chemical derivatization of the N-terminus is a powerful strategy. Reagents like 4-sulfophenyl isothiocyanate (SPITC) or 4-formyl-benzenesulfonic acid (FBSA) can be used to introduce a fixed charge or a tag that enhances ionization efficiency and directs fragmentation, simplifying spectral interpretation.[9][10][11][12]

Workflow for LC-MS/MS Analysis of N-Gly Peptides:

Caption: High-level workflow for N-gly peptide analysis by LC-MS/MS.

Protocol: N-Terminal Derivatization with Isothiocyanates for Enhanced MS Detection

-

Peptide Solubilization: Dissolve 1-10 µg of lyophilized peptide sample in 20 µL of coupling buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5).

-

Derivatization Reaction: Add a 10-fold molar excess of the isothiocyanate reagent (e.g., PITC or SPITC) dissolved in an organic solvent like acetonitrile.

-

Incubation: Incubate the reaction mixture at 37-45°C for 1 hour. The mildly alkaline pH ensures the N-terminal amino group is uncharged and reactive.

-

Quenching and Cleanup: Stop the reaction by adding an acid like trifluoroacetic acid (TFA). Clean up the derivatized peptides using a C18 solid-phase extraction (SPE) tip to remove excess reagents and salts prior to LC-MS/MS analysis.[1]

-

Analysis: Analyze the eluate by LC-MS/MS, setting the mass spectrometer to look for the specific mass shift and characteristic fragment ions (e.g., abundant b1 ions) produced by the derivatization tag.[9][13]

Edman Degradation: The Classic Approach to N-Terminal Sequencing

Developed by Pehr Edman, this chemical method sequentially removes and identifies amino acids from the N-terminus of a peptide.[5][14]

Causality in Experimental Design: Edman degradation relies on a two-step chemical process: a coupling reaction with phenyl isothiocyanate (PITC) under alkaline conditions, followed by cleavage of the N-terminal residue with an acid.[5][15] The released amino acid derivative is then identified by chromatography.[16] This method is highly specific for the N-terminus and is invaluable for unambiguously determining the initial amino acid sequence.[15] However, its effectiveness diminishes with increasing peptide length, typically being reliable for the first 20-40 residues.[5][16][17] It is also crucial that the N-terminus is not chemically blocked.[5][17]

Workflow for Edman Degradation:

Caption: The cyclical process of N-terminal sequencing by Edman degradation.

Protocol: Sample Preparation for Edman Degradation

-

Purity is Paramount: The sample must be highly purified (ideally >90%) to avoid interference from other molecules.[6][17] Techniques like reverse-phase HPLC are commonly used for purification.

-

Immobilization: The purified peptide is typically immobilized on a solid support, such as a PVDF membrane, to facilitate the sequential washing steps of the Edman chemistry without losing the sample.[6]

-

Quantification: Accurate quantification of the starting material (typically 10-100 picomoles) is essential to assess the efficiency of each cycle.[5]

-

Loading: The sample is carefully loaded onto the sequencer's reaction cartridge. The automated sequencer then performs the cycles of coupling, cleavage, and conversion.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for 3D Structure

NMR spectroscopy provides unparalleled detail about the three-dimensional structure of peptides in solution, offering insights into their conformation and dynamics.[18][19][20]

Causality in Experimental Design: For peptides, which are often flexible and may not adopt a single stable structure in solution, NMR is particularly powerful.[21] Techniques like COSY, TOCSY, and NOESY are used to assign proton resonances and determine through-bond and through-space connectivities.[18][19] NOE (Nuclear Overhauser Effect) data is especially crucial as it provides distance constraints between protons that are close in space, allowing for the calculation of the peptide's 3D structure.[18][20]

Comparative Analysis of Core Techniques:

| Feature | Mass Spectrometry (MS) | Edman Degradation | NMR Spectroscopy |

| Primary Information | Sequence, Mass, Modifications | N-Terminal Sequence | 3D Structure, Conformation |

| Sensitivity | High (femtomole to picomole) | Moderate (picomole)[5] | Low (micromole to millimole) |

| Throughput | High | Low | Low |

| Blocked N-Termini | Tolerant[7] | Not Tolerant[5] | Tolerant |

| Sample Purity | Tolerant of mixtures | High purity required[16] | High purity required |

| Key Advantage | Speed and PTM analysis | Unambiguous N-term sequence | Detailed structural information[19] |

Advanced Strategies and Emerging Technologies

The field of peptide analysis is continually evolving. Chemoenzymatic methods, such as those utilizing the enzyme Sortase A, offer highly specific ways to enrich for N-terminal Glycine peptides from complex mixtures.[2][22][23] Sortase A recognizes a specific motif and can ligate it to a peptide with an N-terminal glycine, enabling selective capture and subsequent analysis.[22][24] Additionally, novel chemical labeling strategies are being developed that are rigorously selective for N-terminal glycine, creating fluorescent or other easily detectable tags.[3][25]

Conclusion: An Integrated and Validated Approach

The robust chemical structure analysis of N-terminal Glycine peptides requires a deep understanding of the strengths and limitations of each analytical technique. While mass spectrometry offers unparalleled speed and sensitivity for sequencing and modification analysis, Edman degradation provides definitive N-terminal sequence confirmation. NMR stands alone in its ability to reveal the full three-dimensional structure. By integrating these methods and making informed experimental choices based on the principles of chemical reactivity and molecular physics, researchers can achieve a comprehensive and trustworthy characterization of these vital biomolecules, accelerating both fundamental discovery and therapeutic development.

References

-

N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. (2009). Analytical Chemistry - ACS Publications. [Link]

-

Peptide structure determination by NMR. PubMed. [Link]

-

Peptide NMR. Zerbe/Bader. [Link]

-

NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

-

NMR-Based Peptide Structure Analysis Service. Mtoz Biolabs. [Link]

-

Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures. [Link]

- Derivatization of peptides for improved detection by mass spectrometry. (2015). Books.

-

N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem. Wiley Online Library. [Link]

-

A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability. PMC. [Link]

-

N-terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series. (2023). PubMed. [Link]

-

N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis | Request PDF. ResearchGate. [Link]

-

Edman degradation. Wikipedia. [Link]

-

N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results. MtoZ Biolabs. [Link]

-

Peptide Sequencing by Edman Degradation. EHU. [Link]

-

Selective Enrichment and Quantification of N-Terminal Glycine Peptides via Sortase A Mediated Ligation. (2018). Analytical Chemistry - ACS Publications. [Link]

-

N-terminal Sequencing Service-Edman Degradation. Abvigen. [Link]

-

A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N-Terminal Glycine Peptides. (2024). Journal of the American Chemical Society. [Link]

-

Influence of glycine in CID peptide fragmentation. These 4 spectra are... ResearchGate. [Link]

-

A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. PMC. [Link]

-

Experimental procedure for the identification of proteoforms with... ResearchGate. [Link]

-

UNIT 11.10 N-Terminal Sequence Analysis of Proteins and Peptides. PMC - NIH. [Link]

-

Post-Translational Modification Analysis | Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry. SHIMADZU CORPORATION. [Link]

-

A peptide N-terminal protection strategy for comprehensive glycoproteome analysis using hydrazide chemistry based method. (2015). PMC. [Link]

-

Challenges in the use of sortase and other peptide ligases for site-specific protein modification. (2022). Chemical Society Reviews (RSC Publishing). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Edman degradation - Wikipedia [en.wikipedia.org]

- 6. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Protein N-Terminal Sequencing - Creative Proteomics [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. books.rsc.org [books.rsc.org]

- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 12. N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ehu.eus [ehu.eus]

- 15. UNIT 11.10 N-Terminal Sequence Analysis of Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]

- 17. Services-Abvigen Inc [abvigen.com]

- 18. chem.uzh.ch [chem.uzh.ch]

- 19. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 20. NMR-Based Peptide Structure Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 21. Peptide structure determination by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Challenges in the use of sortase and other peptide ligases for site-specific protein modification - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01148G [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Conformational Analysis of Small Peptides: A Case Study of H-Gly-Phe-Ser-OH

Foreword: The Principle of Form and Function in Peptidic Systems

In the realm of drug development and molecular biology, the adage "structure dictates function" is a foundational principle. For small peptides, such as the tripeptide H-Gly-Phe-Ser-OH, this principle is profoundly significant. These molecules are not static entities but exist as a dynamic ensemble of interconverting three-dimensional shapes, or conformers, in solution.[1][2] The specific distribution of these conformers, known as the conformational ensemble, governs the peptide's biological activity, its ability to bind to a target receptor, its metabolic stability, and its overall therapeutic potential.[3][4] Understanding and characterizing this ensemble is therefore a critical objective in peptide-based drug discovery.[5][6]

This guide provides a comprehensive technical overview of the modern strategies employed to elucidate the conformational landscape of small peptides. We will use the tripeptide H-Gly-Phe-Ser-OH as a recurring case study to illustrate the synergy between experimental and computational methodologies. The inherent flexibility of the Glycine residue, the steric bulk and potential for aromatic interactions from Phenylalanine, and the hydrogen-bonding capability of the Serine side-chain present a compelling and non-trivial analytical challenge. Our approach is not merely a recitation of protocols but a discourse on the causal logic that underpins a robust, self-validating analytical workflow.

Part 1: The Synergy of Spectroscopic and Computational Investigation

A singular technique is insufficient to capture the multifaceted nature of a flexible peptide in solution. A robust conformational analysis relies on an integrated workflow where experimental data informs and validates computational models, and computational models, in turn, help to interpret complex experimental results. This synergistic relationship forms the core of a modern structural investigation.

The logical flow of this process involves using spectroscopic methods to obtain ensemble-averaged structural parameters, which then serve as constraints or validation points for computational simulations that can explore the peptide's dynamic behavior at an atomic level.

Caption: Integrated workflow for peptide conformational analysis.

Part 2: Experimental Determination of Conformational Properties

Experimental techniques provide the empirical data that ground our understanding of a peptide's structure in physical reality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Inter-Proton Distances

NMR spectroscopy is the most powerful experimental technique for determining the solution-state structure of peptides.[7] It provides information on through-bond and through-space atomic connectivity and distances. For conformational analysis, the Nuclear Overhauser Effect (NOE) is paramount. The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶).[8]

-

Expertise & Causality : For small, flexible peptides like H-Gly-Phe-Ser-OH that tumble rapidly in solution, the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is often preferred over the more common Nuclear Overhauser Effect Spectroscopy (NOESY). This is because for molecules in the fast-motional regime, the NOE can be close to zero, making signals difficult to detect. The ROE, however, is always positive regardless of the molecular tumbling rate, ensuring reliable data.[9] The choice between NOESY and ROESY is a critical decision based on the peptide's molecular weight and the solvent viscosity.

Caption: ROE provides through-space distance information.

Protocol 1: 2D ROESY for H-Gly-Phe-Ser-OH

-

Sample Preparation : Dissolve 1-5 mg of purified H-Gly-Phe-Ser-OH in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical as it can influence peptide conformation.[10] A buffer should be used to maintain a stable pH, as the charge state of the termini affects structure.

-

Instrument Setup : Use a high-field NMR spectrometer (≥400 MHz) equipped with a z-axis pulsed-field gradient probe.[2]

-

Data Acquisition :

-

Acquire standard 1D ¹H spectra to identify chemical shifts.

-

Acquire a 2D TOCSY spectrum to assign all proton resonances within each amino acid residue.[2]

-

Acquire a 2D ROESY spectrum with a mixing time of 150-300 ms. A range of mixing times should be tested to ensure NOEs are in the linear buildup regime for accurate distance calculations.[8]

-

-

Data Processing & Analysis :

-

Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Integrate the cross-peaks in the ROESY spectrum.

-

Calibrate the cross-peak volumes using a known distance (e.g., the distance between geminal protons) to convert them into upper-limit distance restraints (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å). These restraints become the primary experimental input for computational modeling.[11]

-

Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[12] In peptides, the amide backbone is the primary chromophore, and its arrangement into secondary structures like α-helices, β-sheets, or random coils produces distinct CD spectra in the far-UV region (185-240 nm).[13]

-

Expertise & Causality : While CD does not provide atomic-resolution data, it is an invaluable, rapid technique for assessing the overall secondary structure content and confirming that a peptide is folded.[14] For a short, flexible peptide like H-Gly-Phe-Ser-OH, the spectrum is likely to be dominated by features indicative of random coil or β-turn structures. A strong negative band near 200 nm is characteristic of a random coil, while β-turns can show varied spectra. The absence of the characteristic double minima at 208 nm and 222 nm would strongly argue against any significant α-helical content.[12] This provides a crucial, albeit low-resolution, picture that any high-resolution model must agree with.

Protocol 2: CD Spectroscopy of H-Gly-Phe-Ser-OH

-

Sample Preparation : Prepare a stock solution of the peptide in an appropriate buffer (e.g., phosphate buffer). The buffer must be transparent in the far-UV range. The final peptide concentration should be in the range of 0.1 mg/mL.[14]

-

Instrument Setup : Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV region.[13]

-

Data Acquisition :

-

Record a baseline spectrum of the buffer in the same cuvette to be used for the sample.

-

Record the CD spectrum of the peptide sample from 260 nm to 190 nm.

-

Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

-

-

Data Analysis :

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the data from machine units (millidegrees) to mean residue ellipticity [θ].

-

Use deconvolution algorithms (e.g., BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.[15]

-

| Technique | Information Provided | Strengths | Limitations |

| NMR (ROESY) | Atomic distances (<5 Å), dihedral angles | High-resolution solution structure, dynamics | Requires isotopic labeling for larger peptides, complex data analysis |

| CD Spec. | Secondary structure content (α, β, etc.) | Rapid, low sample consumption, good for stability studies | Low resolution, no site-specific information |

| X-Ray Cryst. | Static 3D structure at atomic resolution | Gold standard for high resolution | Crystal growth is a major bottleneck, especially for flexible peptides[16] |

Part 3: Computational Modeling of the Conformational Ensemble

Computational methods allow us to translate sparse experimental data into a detailed, dynamic picture of the peptide's behavior.

Molecular Dynamics (MD) Simulations: Exploring Conformational Space

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the peptide's conformation evolves over time.[17][18] This approach is ideal for sampling the vast conformational space accessible to a flexible peptide.[19]

-

Trustworthiness & Causality : The validity of an MD simulation is critically dependent on the chosen force field—a set of parameters that defines the potential energy of the system. Force fields like AMBER, CHARMM, or GROMOS are specifically parameterized for biomolecules. The choice of water model (e.g., TIP3P, SPC/E) is also crucial, as solvent interactions are a primary driver of peptide conformation.[20] The simulation must be run long enough to achieve convergence, meaning the system has adequately sampled the major low-energy conformational states.[21] This is often assessed by monitoring properties like the root-mean-square deviation (RMSD) over time.

Caption: Workflow for a standard Molecular Dynamics simulation.

Protocol 3: MD Simulation of H-Gly-Phe-Ser-OH

-

System Setup :

-

Generate an initial 3D structure of H-Gly-Phe-Ser-OH (e.g., in an extended conformation) using software like PyMOL or Avogadro.

-

Select a suitable force field (e.g., AMBER ff19SB).

-

Place the peptide in a periodic box of explicit water molecules (e.g., TIP3P) and add counter-ions to neutralize the system.

-

-

Minimization and Equilibration :

-

Perform energy minimization to relax the system and remove any steric clashes.

-

Gradually heat the system to the target temperature (e.g., 298 K) while restraining the peptide atoms (NVT ensemble).

-

Run a simulation at constant pressure and temperature (NPT ensemble) to allow the solvent density to equilibrate.

-

-

Production Simulation :

-

Run the production MD simulation for a sufficient duration (e.g., 100s of nanoseconds) without restraints. Save the atomic coordinates at regular intervals (e.g., every 10 ps).

-

-

Analysis :

-

Clustering : Group similar conformations from the trajectory to identify the most populated structural states.

-

Ramachandran Plot : Plot the backbone dihedral angles (φ, ψ) for each residue over the course of the simulation. This plot reveals the conformational preferences of the backbone and can be used to validate the structure's quality.[22][23][24] For H-Gly-Phe-Ser-OH, Glycine is expected to populate a much wider area of the plot than the more constrained Phe and Ser residues.[25]

-

Validation : Calculate the theoretical NOEs from the simulation trajectory and compare them to the experimental NMR data. A strong correlation provides confidence in the accuracy of the simulated ensemble.[26]

-

Quantum Mechanics (QM) Calculations: Achieving High Energetic Accuracy

While MD simulations are excellent for sampling, the underlying force fields are approximations. QM methods, such as Density Functional Theory (DFT), can calculate the energy of a specific molecular conformation with much higher accuracy by solving the electronic structure of the molecule.[27][28]

-

Expertise & Causality : QM calculations are computationally expensive and cannot be used to simulate long time-scale dynamics.[29][30] Their power lies in refining the relative energies of the most important conformations identified by MD simulations. For example, if MD reveals two dominant clusters for H-Gly-Phe-Ser-OH, QM calculations can be performed on the representative structure from each cluster to determine with high confidence which one is the true global energy minimum.[31] This is particularly important for understanding subtle energetic differences driven by intramolecular hydrogen bonds or dispersion interactions involving the Phenylalanine ring.

Part 4: Conclusion - A Self-Validating, Integrated Approach

The conformational analysis of a small peptide like H-Gly-Phe-Ser-OH is not a linear process but a cyclic, self-validating system. CD spectroscopy provides the initial, low-resolution picture of the secondary structure. NMR provides a set of high-resolution distance restraints. These experimental data points are then used to guide and validate an MD simulation, which generates a dynamic, atomistic model of the peptide's conformational ensemble. Key structures from this ensemble can be further refined using high-accuracy QM calculations. The final, validated ensemble must be consistent with all available data, providing a comprehensive and trustworthy understanding of the peptide's structure-function relationship, a cornerstone for rational drug design.[32]

References

-

Keller, B., et al. (2010). Molecular Dynamics Simulations of Small Peptides: Can One Derive Conformational Preferences from ROESY Spectra? Chemistry - A European Journal. [Link]

-

CSIR NET LIFE SCIENCE COACHING. (2025). Understanding Peptides in the Ramachandran Plot. [Link]

-

Ho, B. K., & Dill, K. A. (2006). Folding Very Short Peptides Using Molecular Dynamics. PLOS Computational Biology. [Link]

-

Tirado-Rives, J., & Jorgensen, W. L. (1991). Molecular Dynamics Simulations of Small Peptides: Dependence on Dielectric Model and pH. Journal of the American Chemical Society. [Link]

-

García, A. E., & Sanbonmatsu, K. Y. (2003). Peptide folding simulations. Current Opinion in Structural Biology. [Link]

-

Improta, R., et al. (2011). Peptide bond distortions from planarity: new insights from quantum mechanical calculations and peptide/protein crystal structures. Chemical Science. [Link]

-

Bio-Algorithms. (n.d.). Ramachandran Plot as a Tool for Peptide and Protein Structures' Quality Determination. [Link]

-

Jang, S., et al. (2006). Aggregation of small peptides studied by molecular dynamics simulations. Proteins: Structure, Function, and Bioinformatics. [Link]

-

Yang, L., et al. (2024). Current Computational Methods for Protein-peptide Complex Structure Prediction. Current Medicinal Chemistry. [Link]

-

GFPP. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. [Link]

-

Assay Genie. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. [Link]

-

Yang, L., et al. (2023). Current Computational Methods for Protein-peptide Complex Structure Prediction. Current Medicinal Chemistry. [Link]

-

American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. [Link]

-

Micsonai, A., et al. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proceedings of the National Academy of Sciences. [Link]

-

Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. [Link]

-

Nisonoff, H. M. (2020). Computational methods for the structure-based design of protein-binding peptides. University of Washington. [Link]

-

ResearchGate. (n.d.). Ramachandran plots allow for the per-residue representation of backbone... [Link]

-

Rezende, S. B., et al. (2023). Advances in Peptide/Protein Structure Prediction Tools and their Applications in Biological Contexts. Current Protein & Peptide Science. [Link]

-

PubMed. (2023). Current Computational Methods for Protein-peptide Complex Structure Prediction. [Link]

-

Wikipedia. (n.d.). Ramachandran plot. [Link]

-

Wu, Y., et al. (2012). Comprehensive Conformational Studies of Five Tripeptides and a Deduced Method for Efficient Determinations of Peptide Structures. Journal of Computational Chemistry. [Link]

-

Roberts, K. E., et al. (2011). Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies. PLOS ONE. [Link]

-

PDBe-KB. (n.d.). Torsion Angles in Proteins & the Ramachandran Plot. [Link]

-

Kiczun, M., et al. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. [Link]

-

Zhang, D., & Zhang, J. Z. H. (2004). Fractionation of peptide with disulfide bond for quantum mechanical calculation of interaction energy with molecules. The Journal of Chemical Physics. [Link]

-

Henninot, A., Collins, J. C., & Nuss, J. M. (2017). Peptide Drug Discovery: Innovative Technologies and Transformational Medicines. DigitalCommons@SHU. [Link]

-

Laporta, F., et al. (2022). Theoretical Study of Vibrational Properties of Peptides: Force Fields in Comparison and Ab Initio Investigation. MDPI. [Link]

-

Bonet, J., et al. (2020). The emerging role of computational design in peptide macrocycle drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Ham, J., et al. (2021). Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. The Journal of Physical Chemistry A. [Link]

-

arXiv. (2025). Quantum-assisted protein characterization: a fragmentation and reassembly approach. [Link]

-

University of Regensburg. (n.d.). Peptide NMR. [Link]

-

Eker, F., et al. (2003). Stable Conformations of Tripeptides in Aqueous Solution Studied by UV Circular Dichroism Spectroscopy. Journal of the American Chemical Society. [Link]

-

Nagulapalli, M., & Lynn, D. G. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers. [Link]

-

Vrije Universiteit Amsterdam. (2002). A comparison of methods for calculating NMR cross-relaxation rates (NOESY and ROESY intensities) in small peptides. [Link]

-

Patsnap Synapse. (2025). How important is the detection of protein conformational changes in drug discovery/developement? [Link]

-

University of Ottawa. (n.d.). NOESY and EXSY. [Link]

-

Sudar, D., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. MDPI. [Link]

-

RSC Publishing. (2024). Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

ResearchGate. (n.d.). Comparative table between NOESY vs ROESY. [Link]

-

Preprints.org. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. [Link]

-

Creative Biostructure. (2025). Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]

-

MDPI. (2023). Protein Crystallography: Achievements and Challenges. [Link]

-

Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Goto, K., et al. (2022). Exploring Conformational Preferences of Leu-enkephalin Using the Conformational Search and Double-Hybrid DFT Energy Calculations. The Journal of Physical Chemistry B. [Link]

-

Fábián, B., et al. (2025). Site- and conformer-specific reaction dynamics of glycine with the hydroxyl radical. Nature Communications. [Link]

-

Biology LibreTexts. (2026). Main Chain Conformations. [Link]

Sources

- 1. How important is the detection of protein conformational changes in drug discovery/developement? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Current Computational Methods for Protein-peptide Complex Structure Prediction - Yang - Current Medicinal Chemistry [rjraap.com]

- 7. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 8. NOESY and EXSY [chem.ch.huji.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.uzh.ch [chem.uzh.ch]

- 12. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 13. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Folding Very Short Peptides Using Molecular Dynamics | PLOS Computational Biology [journals.plos.org]

- 18. dasher.wustl.edu [dasher.wustl.edu]

- 19. scispace.com [scispace.com]

- 20. Molecular dynamics simulations of small peptides: dependence on dielectric model and pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. research.vu.nl [research.vu.nl]

- 22. letstalkacademy.com [letstalkacademy.com]

- 23. peptideweb.com [peptideweb.com]

- 24. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 25. bio.libretexts.org [bio.libretexts.org]

- 26. ethz.ch [ethz.ch]

- 27. Peptide bond distortions from planarity: new insights from quantum mechanical calculations and peptide/protein crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. arxiv.org [arxiv.org]

- 31. preprints.org [preprints.org]

- 32. Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00222E [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: Streamlined Solid-Phase Synthesis of the Tripeptide H-Gly-Phe-Ser-OH

This guide provides a comprehensive, field-proven protocol for the synthesis of the tripeptide H-Gly-Phe-Ser-OH using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both technical accuracy and practical success.

Foundational Principles: The Fmoc/tBu Strategy

Solid-Phase Peptide Synthesis (SPPS), a method pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin.[1] This approach simplifies the entire process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing, a significant advantage over traditional solution-phase synthesis.[1][2][3]

Our protocol utilizes the Fluorenylmethyloxycarbonyl (Fmoc) strategy for Nα-amino group protection. This choice is predicated on the mild, base-catalyzed conditions required for its removal, which preserves the acid-labile side-chain protecting groups and the bond anchoring the peptide to the resin until the final cleavage step.[4]

Key Components of the Synthesis Strategy:

-

Solid Support: We will employ Wang resin , a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker. This resin is the standard choice for synthesizing peptides with a C-terminal carboxylic acid, as the ester linkage is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acid (TFA) at the end of the synthesis.[5][6]

-

Nα-Protection: The Fmoc group provides temporary protection of the N-terminal amine. It is cleaved at each cycle using a solution of a secondary amine, typically piperidine in N,N-dimethylformamide (DMF).[2]

-

Side-Chain Protection: To prevent unwanted side reactions, the hydroxyl group of Serine is protected with a tert-butyl (tBu) group . This acid-labile protecting group is stable during the entire synthesis and is removed simultaneously with cleavage from the resin. Glycine has no side chain, and the Phenylalanine side chain is non-reactive under these conditions.

-

Coupling Chemistry: Peptide bond formation is mediated by a combination of Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma) . DIC is a carbodiimide that activates the carboxylic acid of the incoming amino acid. Oxyma is an additive that acts as a catalyst, enhancing reaction rates and, crucially, suppressing racemization, a significant concern, particularly for sensitive amino acids like Serine.[7][8][9]

Experimental Workflow Overview

The synthesis of H-Gly-Phe-Ser-OH proceeds in a C-terminus to N-terminus direction. The process begins with Fmoc-Ser(tBu)-OH pre-loaded onto the Wang resin and follows a cyclical three-stage process for each subsequent amino acid: Deprotection, Washing, and Coupling .

Caption: Workflow for the SPPS of H-Gly-Phe-Ser-OH.

Reagents and Materials

| Reagent/Material | Purpose | Typical Scale (0.1 mmol) |

| Resin | ||

| Fmoc-Ser(tBu)-Wang Resin | Solid support, first amino acid | ~200 mg (0.5 mmol/g loading) |

| Amino Acids | ||

| Fmoc-Phe-OH | Second amino acid in sequence | 155 mg (0.4 mmol, 4 eq.) |

| Fmoc-Gly-OH | Third amino acid in sequence | 119 mg (0.4 mmol, 4 eq.) |

| Solvents | ||

| N,N-Dimethylformamide (DMF) | Primary solvent for swelling, washing, coupling | As needed |

| Dichloromethane (DCM) | Washing solvent | As needed |

| Diethyl ether (cold) | Peptide precipitation | ~40 mL |

| Reagents | ||

| Piperidine | Fmoc deprotection agent | As needed for 20% (v/v) solution in DMF |

| Diisopropylcarbodiimide (DIC) | Activating agent | 62 µL (0.4 mmol, 4 eq.) per coupling |

| Oxyma (Ethyl cyano(hydroxyimino)acetate) | Coupling additive/catalyst | 57 mg (0.4 mmol, 4 eq.) per coupling |

| Trifluoroacetic acid (TFA) | Cleavage and side-chain deprotection | As needed for cleavage cocktail |

| Triisopropylsilane (TIS) | Scavenger (carbocation trapping) | As needed for cleavage cocktail |

| Deionized Water (H₂O) | Scavenger | As needed for cleavage cocktail |

| Quality Control | ||

| Kaiser Test Kit | Monitors for free primary amines | As needed |

Detailed Synthesis Protocol (0.1 mmol Scale)

This protocol assumes a starting scale of 0.1 mmol, using Fmoc-Ser(tBu)-Wang resin with a loading capacity of approximately 0.5 mmol/g.

Resin Preparation

-

Swelling: Place the Fmoc-Ser(tBu)-Wang resin (~200 mg) into a fritted syringe or manual SPPS reaction vessel. Add DMF (~10 mL/g of resin) and allow the resin to swell for at least 1 hour with gentle agitation. This step is critical for ensuring that all reactive sites within the polymer matrix are accessible.[2] After swelling, drain the DMF.

Synthesis Cycle 1: Coupling of Phenylalanine

-

Fmoc Deprotection:

-

Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes and drain.

-

Add another 2 mL of 20% piperidine in DMF. Agitate for 12-15 minutes to ensure complete removal of the Fmoc group.[10] Drain the solution.

-

-